2,6-difluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide
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Description
Scientific Research Applications
Synthesis and Radiolabeling for Imaging
The compound has been utilized in the synthesis and radiolabeling processes, particularly aiming at developing new potential PET agents for cancer imaging. For instance, a study demonstrated the synthesis of a related compound with potential as a PET agent for imaging B-Raf(V600E) in cancers. This process involves multi-step organic synthesis and radiolabeling, indicating the compound's relevance in creating diagnostic tools for oncology (Wang et al., 2013).
Novel Synthesis Techniques
Research has focused on developing novel synthesis techniques for related benzamide derivatives. These techniques aim at high-yield synthesis of precursors for radiopharmaceuticals, showcasing the compound's importance in facilitating the production of medically relevant markers. An example includes the high-yield synthesis of benzamide derivatives for preparing radiolabeled compounds (Bobeldijk et al., 1990).
Antidopaminergic Properties
Some studies have explored the synthesis and antidopaminergic properties of benzamide derivatives, including the examination of their potential as antipsychotic agents. These investigations delve into the structural activity relationships and pharmacological potentials of such compounds, highlighting their therapeutic prospects (Högberg et al., 1990).
Agricultural Applications
In agriculture, substituted benzamides have been tested for their effectiveness against pests, such as boll weevils. This research underscores the compound's potential utility in developing new pesticides that could offer more effective and specific control over agricultural pests (Haynes, 1987).
Chemical Synthesis and Drug Development
The compound's derivatives have been investigated for their roles in the synthesis of neuroleptic drugs, highlighting the methodological advancements in the chemical synthesis that facilitate the creation of fluorinated benzamide neuroleptics. This includes exploring efficient synthetic pathways and fluorination techniques to yield compounds with potential neurological applications (Mukherjee, 1990).
properties
IUPAC Name |
2,6-difluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-23-11-17(22,12-6-3-2-4-7-12)10-20-16(21)15-13(18)8-5-9-14(15)19/h2-9,22H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUYLYBQGKYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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